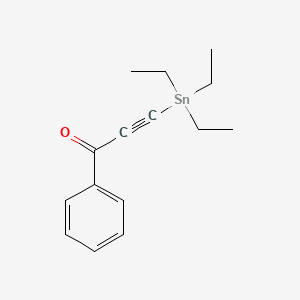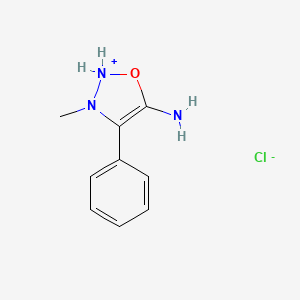
5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a heterocyclic compound that contains an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino-substituted hydrazine with a carbonyl compound, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino-substituted derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.
科学研究应用
5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
作用机制
The mechanism of action of 5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
5-Amino-3-methyl-4-phenyl-1,2,4-oxadiazole: Similar structure but different ring system.
3-Methyl-4-phenyl-1,2,3-oxadiazole: Lacks the amino group.
4-Phenyl-1,2,3-oxadiazole: Lacks both the amino and methyl groups.
Uniqueness
5-Amino-3-methyl-4-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a phenyl ring on the oxadiazole core makes it a versatile compound for various applications .
属性
CAS 编号 |
155331-58-1 |
|---|---|
分子式 |
C9H12ClN3O |
分子量 |
213.66 g/mol |
IUPAC 名称 |
3-methyl-4-phenyl-2H-oxadiazol-2-ium-5-amine;chloride |
InChI |
InChI=1S/C9H11N3O.ClH/c1-12-8(9(10)13-11-12)7-5-3-2-4-6-7;/h2-6,11H,10H2,1H3;1H |
InChI 键 |
NIBILLRHDQUAOL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(O[NH2+]1)N)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
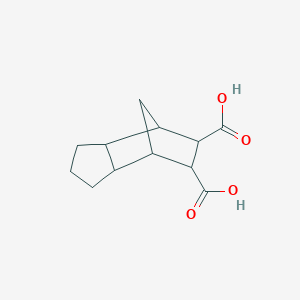
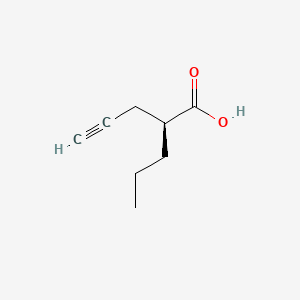
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
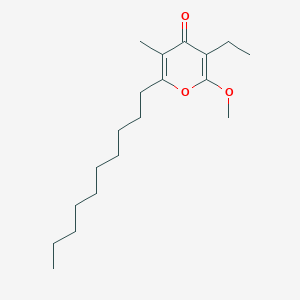
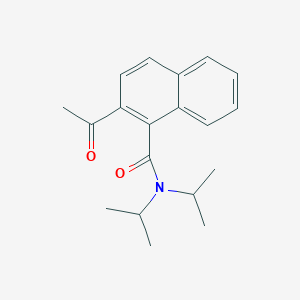
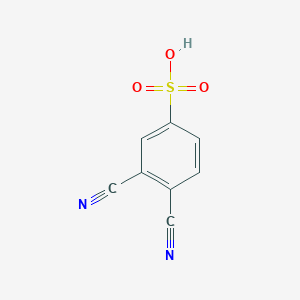
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)

